Cas no 1423033-66-2 (1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride)
1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride
- 1-Amino-3,3-difluoro-cyclobutanecarboxylic acid hydrochloride
- DIFLUOROCYCLOBUTANE-1- CARBOXYLIC ACID HYDROCHLORIDE
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- MDL: MFCD22628510
- Inchi: 1S/C5H7F2NO2.ClH/c6-5(7)1-4(8,2-5)3(9)10;/h1-2,8H2,(H,9,10);1H
- InChI Key: HRHLPQLJXDERSV-UHFFFAOYSA-N
- SMILES: C1(N)(C(O)=O)CC(F)(F)C1.[H]Cl
1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1129936-100mg |
1-Amino-3,3-difluoro-cyclobutanecarboxylic acid hydrochloride |
1423033-66-2 | 95% | 100mg |
$170 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1129936-250mg |
1-Amino-3,3-difluoro-cyclobutanecarboxylic acid hydrochloride |
1423033-66-2 | 95% | 250mg |
$215 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1129936-500mg |
1-Amino-3,3-difluoro-cyclobutanecarboxylic acid hydrochloride |
1423033-66-2 | 95% | 500mg |
$285 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1129936-1g |
1-Amino-3,3-difluoro-cyclobutanecarboxylic acid hydrochloride |
1423033-66-2 | 95% | 1g |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1129936-5g |
1-Amino-3,3-difluoro-cyclobutanecarboxylic acid hydrochloride |
1423033-66-2 | 95% | 5g |
$1780 | 2024-07-28 | |
| Chemenu | CM438785-1g |
1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride |
1423033-66-2 | 95%+ | 1g |
$292 | 2022-12-31 | |
| Enamine | EN300-120275-50mg |
1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride |
1423033-66-2 | 95.0% | 50mg |
$79.0 | 2023-10-03 | |
| Enamine | EN300-120275-100mg |
1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride |
1423033-66-2 | 95.0% | 100mg |
$118.0 | 2023-10-03 | |
| Enamine | EN300-120275-250mg |
1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride |
1423033-66-2 | 95.0% | 250mg |
$168.0 | 2023-10-03 | |
| Enamine | EN300-120275-500mg |
1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride |
1423033-66-2 | 95.0% | 500mg |
$265.0 | 2023-10-03 |
1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride Suppliers
1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride
Introduction to 1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride (CAS No. 1423033-66-2)
1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride (CAS No. 1423033-66-2) is a fluorinated cyclobutane derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The presence of both amino and carboxylic acid functional groups, along with the fluorine atoms at the 3-position of the cyclobutane ring, contributes to its distinctive chemical and biological characteristics.
The structure of 1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride is characterized by a rigid cyclobutane core, which is a common motif in biologically active molecules due to its ability to mimic the conformational flexibility of natural products. The introduction of fluorine atoms at the 3-position enhances the metabolic stability and binding affinity of the compound, which are critical factors in drug design. The amino group at the 1-position provides a site for further functionalization, allowing for the attachment of various pharmacophores that can modulate biological activity.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of fluorinated cyclobutanes as privileged scaffolds in drug discovery. Studies have demonstrated that these compounds can interact with biological targets in unique ways due to their steric and electronic properties. The hydrochloride salt form of 1-amino-3,3-difluorocyclobutane-1-carboxylic acid enhances its solubility and bioavailability, making it more suitable for pharmaceutical applications.
In the context of medicinal chemistry, 1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride has been explored as a precursor for the synthesis of more complex molecules with potential therapeutic benefits. Researchers have leveraged its structural framework to develop inhibitors targeting various disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes involved in cancer metabolism and inflammation.
The fluorine atoms in 1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride play a crucial role in modulating the pharmacokinetic properties of derived compounds. Fluorine substitution is a well-established strategy in drug development, as it can improve lipophilicity, binding affinity, and resistance to metabolic degradation. The carboxylic acid hydrochloride salt form further enhances these properties by providing a stable and water-soluble cationic species.
Current research in this area is focused on optimizing synthetic routes to produce 1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride in high yields and purity. Advances in green chemistry principles have enabled more sustainable methods for fluorination and carboxylation reactions, reducing waste and improving efficiency. These efforts are crucial for scaling up production while maintaining cost-effectiveness.
The pharmacological potential of 1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride has been investigated through both in vitro and in vivo studies. Preliminary results suggest that this compound exhibits promising activity against certain types of cancer cells by disrupting key signaling pathways. Additionally, its ability to modulate enzyme activity has implications for treating inflammatory diseases and neurological disorders.
The development of novel drug candidates often involves iterative optimization cycles to enhance potency, selectivity, and safety profiles. Fluorinated cyclobutanes, including derivatives of 1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride, offer a versatile platform for such optimizations. By systematically modifying functional groups or introducing additional substituents, researchers can fine-tune the biological activity of these compounds to meet therapeutic needs.
The future prospects for 1-amino-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride are bright, with ongoing studies exploring its role in next-generation drug development. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress by combining experimental data with cutting-edge computational methods. This interdisciplinary approach will be essential for unlocking the full potential of this promising scaffold.
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